molecular formula C8H7N3O2 B13295420 2-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}acetic acid

2-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}acetic acid

Cat. No.: B13295420
M. Wt: 177.16 g/mol
InChI Key: ZCTXPJDOFFAIRP-UHFFFAOYSA-N
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Description

2-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}acetic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}acetic acid typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, providing good yields at room temperature . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach .

Industrial Production Methods

The use of microwave-assisted synthesis, in particular, offers advantages in terms of reaction speed and energy efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazole or pyridine rings .

Mechanism of Action

The mechanism of action of 2-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}acetic acid involves its interaction with various molecular targets. It has been shown to inhibit specific kinases, such as c-Met and VEGFR-2, which are involved in cancer cell signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}acetic acid stands out due to its unique combination of a triazole and pyridine ring, which imparts distinct chemical and biological properties. Its ability to inhibit multiple kinases and its potential for diverse applications in medicine and industry make it a compound of significant interest .

Biological Activity

The compound 2-{[1,2,4]triazolo[4,3-a]pyridin-6-yl}acetic acid has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a triazolo-pyridine structure that is known for its ability to interact with various biological targets. The general formula can be represented as:

C8H7N5O2C_{8}H_{7}N_{5}O_{2}

This compound is characterized by its ability to form hydrogen bonds and engage in π-π stacking interactions due to its aromatic nature.

1. Inhibition of PD-1/PD-L1 Interaction

Recent studies have highlighted the potential of triazolo-pyridines as inhibitors of the PD-1/PD-L1 interaction, a crucial pathway in cancer immunotherapy. For instance, a related compound A22 demonstrated potent inhibition with an IC50 value of 92.3 nM and increased interferon-γ production in co-culture models involving T cells and hepatocellular carcinoma cells . This suggests that derivatives of triazolo-pyridines could serve as promising leads for developing immunotherapeutic agents.

2. Antimicrobial Activity

Another area of interest is the antimicrobial properties of triazolo-pyridine derivatives. Research indicates that modifications to the triazolo ring can enhance activity against various pathogens. For example, compounds designed with sulfonamide fragments exhibited significant antimalarial activity . The structure-activity relationship (SAR) studies revealed that specific substitutions could lead to enhanced efficacy against malaria parasites.

Table 1: Summary of Biological Activities

Activity TypeCompound TestedIC50/EffectivenessReference
PD-1/PD-L1 InhibitionA2292.3 nM
AntimalarialTriazolo-Pyridine DerivativeSignificant activity
AntimicrobialVarious DerivativesMIC values from 2.50 to 20 µg/mL

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the position and nature of substituents on the triazolo ring significantly influence biological activity. For instance:

  • Substitution at the 6-position tends to enhance interaction with biological targets.
  • Aromatic groups increase lipophilicity, improving cell membrane permeability.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-([1,2,4]triazolo[4,3-a]pyridin-6-yl)acetic acid

InChI

InChI=1S/C8H7N3O2/c12-8(13)3-6-1-2-7-10-9-5-11(7)4-6/h1-2,4-5H,3H2,(H,12,13)

InChI Key

ZCTXPJDOFFAIRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=CN2C=C1CC(=O)O

Origin of Product

United States

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